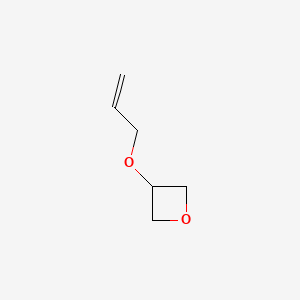

3-(Allyloxy)oxetane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-prop-2-enoxyoxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-3-8-6-4-7-5-6/h2,6H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONFBYUIHZQHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218041 | |

| Record name | 3-(Allyloxy)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6777-00-0 | |

| Record name | 3-Allyloxyoxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6777-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Allyloxy)oxetane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006777000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Allyloxy)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(allyloxy)oxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Allyloxy)oxetane for Chemical Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Allyloxy)oxetane is a versatile heterocyclic compound featuring a strained four-membered oxetane ring and a reactive allyl group. This unique combination of functionalities makes it a valuable building block in polymer chemistry and a compelling motif in medicinal chemistry. The oxetane ring can act as a polar, metabolically stable bioisostere for gem-dimethyl or carbonyl groups, often improving the physicochemical properties of parent molecules, such as aqueous solubility and metabolic stability. This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, along with detailed experimental considerations for its synthesis and characterization.

Chemical Structure and Properties

This compound, with the chemical formula C₆H₁₀O₂, is a colorless liquid at room temperature. The molecule consists of a central oxetane ring substituted at the 3-position with an allyloxy group.

Chemical Structure:

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, reaction setup, and purification of the compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₂ | [1][2] |

| Molecular Weight | 114.14 g/mol | [1] |

| CAS Number | 6777-00-0 | [1] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 64 °C at 25 mmHg | [3] |

| Purity | ≥95% to >97.0% (GC) | [1][3] |

| Storage | Sealed in dry, 2-8°C | [2] |

Computed Properties

Computational models provide valuable insights into the behavior of molecules. The following table lists key computed properties for this compound.

| Property | Value |

| SMILES Code | C=CCOC1COC1 |

| MDL Number | MFCD09908098 |

Synthesis and Purification

The synthesis of this compound can be achieved through several synthetic routes, with the Williamson ether synthesis being a common and effective method. This involves the reaction of an oxetane precursor with an allyl halide.

Proposed Synthetic Pathway: Williamson Ether Synthesis

A plausible and widely used method for preparing ethers like this compound is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For the synthesis of this compound, this would involve the reaction of 3-hydroxyoxetane with an allyl halide (e.g., allyl bromide) in the presence of a base.

Caption: Proposed Williamson ether synthesis of this compound.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

Materials:

-

3-Hydroxyoxetane

-

Allyl bromide

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., potassium tert-butoxide)

-

Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of 3-hydroxyoxetane (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour, or until hydrogen evolution ceases.

-

The mixture is cooled back to 0 °C, and allyl bromide (1.2 equivalents) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

Purification

The crude this compound can be purified by vacuum distillation. Given its boiling point of 64 °C at 25 mmHg, distillation under reduced pressure is necessary to prevent decomposition at higher temperatures.

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the oxetane ring protons, the allylic protons, and the methylene bridge protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Oxetane CH₂ | ~4.5-4.8 | m |

| Oxetane CH | ~4.9-5.1 | m |

| O-CH₂ (allyl) | ~4.0 | d |

| =CH (allyl) | ~5.8-6.0 | m |

| =CH₂ (allyl) | ~5.1-5.3 | m |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Oxetane CH₂ | ~73-75 |

| Oxetane CH | ~65-68 |

| O-CH₂ (allyl) | ~70-72 |

| =CH (allyl) | ~133-135 |

| =CH₂ (allyl) | ~117-119 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H (sp³) | 2850-3000 | Stretching |

| C-H (sp²) | 3000-3100 | Stretching |

| C=C | 1640-1680 | Stretching |

| C-O-C (ether) | 1050-1150 | Stretching |

| C-O (oxetane) | ~980 | Ring breathing |

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment |

| 114 | [M]⁺ |

| 73 | [M - C₃H₅]⁺ |

| 57 | [C₃H₅O]⁺ |

| 41 | [C₃H₅]⁺ |

Role in Drug Discovery and Medicinal Chemistry

The oxetane motif has gained significant attention in drug discovery as a bioisosteric replacement for gem-dimethyl and carbonyl groups.[5] This substitution can lead to improvements in key drug-like properties.

Physicochemical Property Modulation

-

Solubility: The polar nature of the oxetane ring can enhance the aqueous solubility of a molecule, a critical factor for bioavailability.

-

Metabolic Stability: Replacement of metabolically labile groups (e.g., gem-dimethyl) with an oxetane can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug candidate.

-

Lipophilicity: The introduction of an oxetane can modulate the lipophilicity (logP) of a compound, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

While this compound itself is not a known therapeutic agent, its structural motifs are of interest. The oxetane core serves as a valuable scaffold, and the allyl group provides a handle for further chemical modifications and conjugation to other molecules.

Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with any particular signaling pathways. However, the broader class of oxetane-containing molecules has been explored as inhibitors for various enzymes and as ligands for receptors. The incorporation of an oxetane can influence the binding affinity and selectivity of a molecule for its biological target.

Conclusion

This compound is a valuable chemical entity with significant potential in both materials science and drug discovery. Its synthesis, primarily through the Williamson ether synthesis, is conceptually straightforward, and its purification can be achieved by vacuum distillation. While detailed, published spectroscopic and biological data for this specific compound are sparse, its structural components suggest a range of predictable chemical and physical properties. For researchers in drug development, the oxetane core offers a strategic tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

In-Depth Technical Guide to 3-(Allyloxy)oxetane (CAS: 6777-00-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 3-(Allyloxy)oxetane (CAS Number: 6777-00-0), a heterocyclic building block with growing interest in medicinal chemistry and materials science. The oxetane ring, a four-membered cyclic ether, is recognized as a valuable bioisostere for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties in drug candidates, such as enhanced solubility and metabolic stability. This document summarizes the known physicochemical properties, outlines a probable synthetic route, and provides predicted spectroscopic data to facilitate its use in research and development.

Physicochemical Properties

This compound is a colorless to almost colorless liquid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6777-00-0 | Generic |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| Appearance | Colorless to Almost colorless clear liquid | [1] |

| Boiling Point | 64 °C @ 25 mmHg | [1] |

| Density | 0.98 g/cm³ | [1] |

| Refractive Index | 1.44 | [1] |

| Purity | ≥95% (GC) | Generic |

| XLogP3 | 0.4 | [1] |

| Topological Polar Surface Area | 18.5 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis Protocol

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3-hydroxyoxetane to form an alkoxide, which then acts as a nucleophile to displace a halide from an allyl halide, typically allyl bromide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

3-Hydroxyoxetane

-

Allyl bromide

-

Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, distillation setup or chromatography columns)

Procedure:

-

To a solution of 3-hydroxyoxetane (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (1.1 eq) at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-a (CH₂) | ~ 4.6 - 4.8 | m | - |

| H-b (CH) | ~ 4.4 - 4.6 | m | - |

| H-c (CH₂) | ~ 4.0 - 4.2 | d | ~ 5.5 |

| H-d (CH) | ~ 5.8 - 6.0 | m | - |

| H-e (CH₂) | ~ 5.1 - 5.3 | m | - |

¹³C NMR Spectroscopy (Predicted)

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₂) | ~ 74 - 76 |

| C-2 (CH) | ~ 70 - 72 |

| C-3 (CH₂) | ~ 70 - 72 |

| C-4 (CH) | ~ 134 - 136 |

| C-5 (CH₂) | ~ 116 - 118 |

FT-IR Spectroscopy (Predicted)

Table 4: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3080 | C-H stretch | =C-H (alkene) |

| ~ 2950 - 2850 | C-H stretch | C-H (alkane) |

| ~ 1645 | C=C stretch | C=C (alkene) |

| ~ 1100 | C-O stretch | C-O-C (ether) |

| ~ 980 | C-O stretch | Oxetane ring |

Mass Spectrometry (Predicted Fragmentation)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 114. Key fragmentation patterns would likely involve cleavage of the allyl group and fragmentation of the oxetane ring.

Table 5: Predicted Key Mass Spectrum Fragments for this compound

| m/z | Possible Fragment |

| 114 | [M]⁺ |

| 99 | [M - CH₃]⁺ |

| 85 | [M - C₂H₅]⁺ |

| 73 | [M - C₃H₅]⁺ (loss of allyl group) |

| 57 | [C₃H₅O]⁺ |

| 41 | [C₃H₅]⁺ (allyl cation) |

Applications in Drug Development and Research

The oxetane moiety is increasingly utilized in medicinal chemistry as a bioisosteric replacement for gem-dimethyl and carbonyl groups. This substitution can lead to significant improvements in a molecule's physicochemical properties, including:

-

Increased Aqueous Solubility: The polar nature of the oxetane ring can enhance the solubility of a parent molecule.

-

Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to more labile functional groups.

-

Modulation of Lipophilicity: Introduction of an oxetane can fine-tune the lipophilicity (LogP) of a compound, which is a critical parameter for drug absorption and distribution.

This compound, with its reactive allyl group, serves as a versatile building block for the introduction of the oxetane motif into more complex molecules through various chemical transformations such as hydroboration-oxidation, epoxidation, and olefin metathesis. There is also potential for this compound to be explored as an antineoplastic and anti-inflammatory agent[1].

Caption: Analytical workflow for this compound.

Safety Information

Detailed toxicology data for this compound is not widely available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and materials science. This guide provides a foundational understanding of its properties and synthesis, which can aid researchers in its effective utilization. Further experimental validation of the predicted spectroscopic data is encouraged to build a more complete characterization profile of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Substituted Oxetanes

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry and drug discovery. Its unique physicochemical properties, such as increased aqueous solubility, metabolic stability, and its ability to act as a bioisostere for gem-dimethyl or carbonyl groups, make it a valuable scaffold in the design of novel therapeutics.[1][2][3] This technical guide provides a comprehensive overview of the core synthetic pathways for accessing 3-substituted oxetanes, presenting quantitative data, detailed experimental protocols, and visual representations of the key transformations.

Intramolecular Williamson Etherification

The intramolecular Williamson etherification is a classical and widely employed method for the synthesis of oxetanes. This approach involves the cyclization of a 1,3-diol or a corresponding halohydrin derivative under basic conditions. The reaction proceeds via an SN2 mechanism where an alkoxide nucleophilically attacks a carbon bearing a suitable leaving group (e.g., a halide or a sulfonate ester) in a 1,3-relationship.[1][4]

Cyclization of 1,3-Diols

A common strategy involves the in situ activation of one of the hydroxyl groups of a 1,3-diol, followed by cyclization. This can be achieved in a one-pot fashion or through a multi-step sequence involving the isolation of an activated intermediate.

References

Spectroscopic Analysis of 3-(Allyloxy)oxetane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 3-(Allyloxy)oxetane. The document outlines predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for the spectroscopic analysis of a novel compound. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables present predicted values based on the analysis of structurally similar compounds and established principles of NMR and IR spectroscopy.

¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the oxetane and allyloxy groups. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 (CH=) | 5.85 - 6.00 | ddt | J ≈ 17.2, 10.5, 5.5 |

| H-2 (=CH₂) | 5.20 - 5.35 | dq | J ≈ 17.2, 1.5 |

| H-3 (=CH₂) | 5.10 - 5.25 | dq | J ≈ 10.5, 1.5 |

| H-4 (O-CH₂) | 3.95 - 4.10 | dt | J ≈ 5.5, 1.5 |

| H-5 (Oxetane CH) | 4.75 - 4.90 | m | |

| H-6 (Oxetane CH₂) | 4.40 - 4.60 | m |

¹³C NMR (Carbon-13 NMR) Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (CH=) | 134.0 - 135.5 |

| C-2 (=CH₂) | 116.5 - 118.0 |

| C-3 (O-CH₂) | 69.0 - 71.0 |

| C-4 (Oxetane CH-O) | 78.0 - 80.0 |

| C-5 (Oxetane CH₂) | 73.0 - 75.0 |

IR (Infrared) Spectroscopy Data

The IR spectrum is anticipated to show characteristic absorption bands corresponding to the functional groups present in this compound.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (sp², alkene) | 3080 - 3100 | Medium |

| C-H (sp³, alkane) | 2850 - 3000 | Strong |

| C=C (alkene) | 1640 - 1650 | Medium |

| C-O-C (ether, oxetane) | 1000 - 1150 | Strong |

| =C-H bend | 910 - 990 | Strong |

Experimental Protocols

The following are detailed methodologies for conducting NMR and IR spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Tetramethylsilane (TMS) as an internal standard

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Add a small amount of TMS to the solution to serve as an internal reference (0 ppm).

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Typical parameters include a 30° pulse width, a spectral width of 200-220 ppm, and a relaxation delay of 2 seconds.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[1]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum and identify the multiplicities of the peaks.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr)

-

This compound sample (a few drops)

-

Spatula and pipette

Procedure (using ATR-FTIR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR accessory to account for atmospheric and instrumental contributions.

-

-

Sample Analysis:

-

Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Record the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the wavenumbers (in cm⁻¹) of the major absorption bands and assign them to the corresponding functional groups.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to acquire and interpret such data. Researchers can utilize this information for the identification and characterization of this and structurally related compounds.

References

An In-depth Technical Guide to the Ring Strain of Four-Membered Oxetane Rings

For Researchers, Scientists, and Drug Development Professionals

The four-membered oxetane ring, a saturated heterocycle containing one oxygen atom, has emerged from relative obscurity to become a privileged motif in modern medicinal chemistry. Its unique combination of stability, polarity, and three-dimensionality makes it a valuable tool for modulating the physicochemical properties of drug candidates. At the heart of its utility lies the concept of ring strain, a thermodynamic property that dictates its structure, reactivity, and ultimately, its function as a strategic molecular building block. This guide provides a comprehensive examination of the ring strain in oxetane, offering quantitative data, detailed experimental and computational methodologies, and visualizations to illuminate its core principles.

The Nature and Quantification of Oxetane's Ring Strain

Ring strain arises from the deviation of bond angles and conformations from their ideal, low-energy states in acyclic molecules. In oxetane, this strain is a composite of two primary factors:

-

Angle Strain: The deviation of the internal bond angles from the ideal sp³ tetrahedral angle of 109.5°.

-

Torsional Strain: The eclipsing interactions between adjacent hydrogen atoms on the ring carbons.

The total ring strain energy (RSE) of oxetane is significant, making it more energetic than its five- and six-membered counterparts but comparable to the highly reactive three-membered oxirane (epoxide) ring.[1][2] This "moderate" strain is a key feature, rendering the ring stable enough to be incorporated into complex molecules while still being reactive enough to participate in strain-releasing synthetic transformations.[2][3]

Table 1: Comparative Ring Strain Energies of Cyclic Ethers and Cycloalkanes

| Compound | Structure | Ring Size | Ring Strain Energy (kcal/mol) | Ring Strain Energy (kJ/mol) |

| Oxirane | C₂H₄O | 3 | 27.3[2] | 114 |

| Oxetane | C₃H₆O | 4 | 25.5 [2] | 106 [4][5][6] |

| Tetrahydrofuran (THF) | C₄H₈O | 5 | 5.6[7] | 23 |

| Cyclopropane | C₃H₆ | 3 | 27.6[4] | 115 |

| Cyclobutane | C₄H₈ | 4 | 26.3[4] | 110 |

Data compiled from multiple sources. Values can vary slightly based on the experimental or computational method used.

Structural Origins of Ring Strain

The strained nature of oxetane is a direct consequence of its molecular geometry. X-ray crystallographic studies have provided precise measurements of its bond lengths and angles, which deviate significantly from ideal values.

The endocyclic angles are compressed far below the ideal 109.5°, leading to substantial angle strain.[7] The C-O-C bond angle, in particular, is highly strained, which has the effect of exposing the oxygen's lone pairs of electrons, making oxetane a potent hydrogen-bond acceptor and Lewis base.[7]

Unlike the more flexible cyclobutane, which has a puckering angle of about 30°, unsubstituted oxetane is nearly planar, with a small puckering angle of just 8.7° (at 140 K).[7] This planarity minimizes some angle strain but can increase torsional strain from eclipsing hydrogens. However, the introduction of substituents, particularly at the 3-position, can increase the puckering of the ring.[8]

Caption: Bond angles in the unsubstituted oxetane ring.

Consequences of Ring Strain: Reactivity and Synthetic Utility

The inherent strain in the oxetane ring is the primary driver of its reactivity. The release of this strain provides a strong thermodynamic driving force for reactions that involve cleaving one of the ring's C-O bonds.

Ring-Opening Reactions: The most common reaction of oxetanes is nucleophilic ring-opening, which is typically catalyzed by Brønsted or Lewis acids.[1][5] The acid activates the ring by protonating or coordinating to the oxygen atom, making the ring carbons more electrophilic and susceptible to nucleophilic attack. This process is highly valuable in synthetic chemistry, as it allows for the stereospecific installation of 1,3-difunctionalized motifs.

Caption: General mechanism of acid-catalyzed nucleophilic ring-opening.

Other strain-driven transformations include:

-

Ring Expansions: Reactions with carbenes or ylides can insert a carbon atom into the ring, forming larger heterocycles like tetrahydrofurans.[7]

-

Rearrangements: Under specific conditions, often mediated by transition metals or light, the oxetane skeleton can rearrange to form other cyclic or acyclic structures.[7]

The stability of the oxetane ring is highly dependent on its substitution pattern. A widely recognized principle is that 3,3-disubstituted oxetanes exhibit enhanced stability. This is attributed to steric hindrance, where the substituents block the trajectory of an incoming nucleophile, thus impeding the ring-opening reaction.[9]

Methodologies for Determining Ring Strain

The quantification of ring strain relies on both experimental and computational approaches. Each methodology provides a different lens through which to understand the energetic properties of the oxetane ring.

1. Combustion Calorimetry This classic thermodynamic technique measures the heat released (enthalpy of combustion, ΔH°c) when a compound is completely burned in oxygen. The ring strain energy is determined by comparing the experimental ΔH°c per CH₂ group to that of a strain-free acyclic reference.

-

Methodology:

-

Sample Preparation: A precise mass of the purified liquid or solid oxetane derivative is placed in a sample holder within a high-pressure vessel known as a "bomb." A weighed iron fuse wire is placed in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with excess pure oxygen (typically ~30 atm).

-

Calorimetry: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Data Acquisition: The temperature of the water is recorded at precise intervals before, during, and after combustion until thermal equilibrium is re-established.

-

Calculation: The total heat evolved is calculated from the temperature change and the pre-determined heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire.

-

Strain Energy Determination: The experimental heat of combustion is compared to a theoretical value for a hypothetical strain-free molecule with the same atomic composition. The difference corresponds to the ring strain energy.[10][11]

-

2. X-ray Crystallography This method provides a direct visualization of the molecule's three-dimensional structure, including the precise bond lengths and angles from which angle strain can be inferred.

-

Methodology:

-

Crystallization: A high-quality single crystal of the oxetane compound is grown from a supersaturated solution. This is often the most challenging step.[12]

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern that is recorded by a detector.

-

Structure Solution: The diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and symmetry. Computational phase-retrieval methods are used to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map and refined using least-squares algorithms to achieve the best fit between the calculated and observed diffraction patterns. The final refined structure provides atomic coordinates, from which precise bond lengths and angles are calculated.[12]

-

Quantum Mechanical Calculations Modern computational chemistry provides a powerful, in-silico method for accurately calculating ring strain energy. The most common approach involves the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which allows for the cancellation of systematic errors in the calculation.[13][14]

-

Methodology:

-

Structure Optimization: The 3D structures of the strained cyclic molecule (oxetane) and suitable strain-free acyclic reference molecules (e.g., propane and dimethyl ether) are computationally optimized to find their lowest energy conformations using a specific level of theory (e.g., Density Functional Theory - DFT).

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermochemical data like zero-point vibrational energy (ZPVE).

-

Energy Calculation: The electronic energies of all optimized species are calculated at a high level of theory.

-

Reaction Enthalpy Calculation: A balanced homodesmotic reaction is constructed. For example: Oxetane + 2 Propane → Dimethyl Ether + Butane

-

Strain Energy Calculation: The ring strain energy is calculated as the enthalpy change (ΔH) of this hypothetical reaction. Since the products are strain-free, the ΔH directly corresponds to the RSE of the oxetane.[13]

-

Caption: Workflow for calculating Ring Strain Energy (RSE) via quantum mechanics.

The Role of Ring Strain in Drug Design and Development

The unique properties conferred by oxetane's ring strain are increasingly leveraged in drug discovery to overcome common challenges in potency, selectivity, and pharmacokinetics.

-

Metabolic Stability: The oxetane motif can be used to block metabolically labile sites on a drug molecule. Its inherent stability, especially in 3,3-disubstituted forms, makes it resistant to enzymatic degradation by cytochrome P450 enzymes.[9]

-

Solubility and Lipophilicity: As a polar, rigid heterocycle, replacing a nonpolar gem-dimethyl or lipophilic carbonyl group with an oxetane can simultaneously increase aqueous solubility and reduce lipophilicity (LogP), which are often desirable modifications for improving a drug's absorption and distribution profile.[9]

-

Conformational Rigidity: The strained ring acts as a "conformational lock," restricting the rotational freedom of adjacent parts of the molecule.[2] This pre-organization of the bioactive conformation can lead to a lower entropic penalty upon binding to a biological target, thereby increasing binding affinity and potency.

-

Improved Target Engagement: The strong hydrogen-bond accepting capability of the oxetane oxygen, enhanced by the strained geometry, can lead to new and favorable interactions with protein targets.[2]

Caption: Relationship between oxetane properties and drug development advantages.

Conclusion

The ring strain of the four-membered oxetane ring is not merely a chemical curiosity but the defining characteristic that underpins its dual utility in modern chemistry. It provides the thermodynamic impetus for a host of synthetic transformations, enabling the construction of complex molecular architectures. Simultaneously, when embedded within a larger molecule, its strain-induced structural and electronic properties offer medicinal chemists a powerful strategy to fine-tune the ADME (absorption, distribution, metabolism, and excretion) and potency profiles of next-generation therapeutics. A thorough understanding of the principles governing this strain is therefore essential for researchers seeking to harness the full potential of this remarkable heterocyclic scaffold.

References

- 1. Ring strain - Wikipedia [en.wikipedia.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. CH362: Calorimetry [sites.science.oregonstate.edu]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. mdpi.com [mdpi.com]

Navigating the Nuances of 3-(Allyloxy)oxetane: A Technical Guide to Monomer Purity and Analysis

For researchers, scientists, and drug development professionals, ensuring the purity and quality of starting materials is paramount. This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and analytical techniques required to characterize the 3-(Allyloxy)oxetane monomer, a valuable building block in medicinal chemistry and materials science.

The unique strained ring system of the oxetane moiety in this compound offers desirable physicochemical properties in drug discovery, acting as a polar and metabolically stable isostere for gem-dimethyl and carbonyl groups. Its allyl functionality provides a versatile handle for further chemical modification and polymerization. Given its increasing importance, a thorough understanding of its purity profile and the methods to assess it is crucial for reproducible and reliable downstream applications.

Synthesis and Purification

The most common and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 3-hydroxyoxetane is reacted with allyl bromide.

A typical synthesis protocol is as follows:

-

Deprotonation: 3-Hydroxyoxetane is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). A strong base, typically sodium hydride (NaH), is added portion-wise at 0°C to deprotonate the hydroxyl group, forming the sodium alkoxide. The reaction is stirred until the evolution of hydrogen gas ceases.

-

Nucleophilic Substitution: Allyl bromide is then added dropwise to the reaction mixture at 0°C. The temperature is gradually raised to room temperature or slightly elevated (e.g., 40-50°C) to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Potential Impurities:

Several impurities can arise from the synthesis process. A thorough understanding of these potential byproducts is essential for developing effective analytical methods and purification strategies.

| Impurity | Origin | Potential Impact |

| Unreacted 3-Hydroxyoxetane | Incomplete reaction | Can interfere with subsequent reactions and affect polymer properties. |

| Unreacted Allyl Bromide | Excess reagent | A potential genotoxic impurity that must be removed. |

| Diallyl ether | Side reaction of allyl bromide with any residual water or hydroxide. | Can act as a chain-terminating agent in polymerizations. |

| Elimination Products | High reaction temperatures can lead to the elimination of HBr from allyl bromide. | Can introduce unwanted unsaturation and affect material properties. |

| Solvent Residues | Incomplete removal during work-up. | May interfere with analytical measurements and downstream applications. |

Purity Analysis: A Multi-faceted Approach

A combination of chromatographic and spectroscopic techniques is necessary for a comprehensive assessment of this compound purity. Commercial suppliers typically specify a purity of ≥95% to >98%, as determined by gas chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is the primary method for determining the purity of this compound and identifying any impurities.

Experimental Protocol:

-

Instrument: Agilent 7890B GC coupled to a 5977A Mass Selective Detector.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (split mode, e.g., 50:1).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-300.

The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity analysis (qNMR). Both ¹H and ¹³C NMR should be employed for a complete characterization.

¹H NMR Analysis:

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride, 1,2,4,5-tetrachloro-3-nitrobenzene).

-

Method: A known mass of the this compound sample and the internal standard are accurately weighed and dissolved in a known volume of deuterated solvent. The ¹H NMR spectrum is acquired with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons. The purity is calculated by comparing the integral of a characteristic signal of the analyte with that of the internal standard.

Expected ¹H NMR Signals (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.9 | m | 1H | -CH=CH₂ |

| ~5.2 | m | 2H | -CH=CH ₂ |

| ~4.6 | t | 2H | Oxetane CH ₂-O |

| ~4.5 | t | 2H | Oxetane CH ₂-O |

| ~4.0 | d | 2H | -O-CH ₂-CH=CH₂ |

| ~3.8 | m | 1H | Oxetane CH |

¹³C NMR Analysis:

¹³C NMR provides complementary structural information and can help identify impurities that may not be easily distinguishable by ¹H NMR.

Expected ¹³C NMR Signals (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~134 | -C H=CH₂ |

| ~117 | -CH=C H₂ |

| ~74 | Oxetane C H₂-O |

| ~70 | -O-C H₂-CH=CH₂ |

| ~40 | Oxetane C H |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. While not typically used for precise quantification of high-purity samples, it is an excellent tool for confirming the identity of this compound and detecting the presence of certain impurities, such as unreacted 3-hydroxyoxetane (broad O-H stretch).

Experimental Protocol:

-

Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

-

Sampling: A drop of the neat liquid sample is placed on a diamond attenuated total reflectance (ATR) crystal.

-

Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Characteristic FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3080 | C-H stretch | =C-H (alkene) |

| 2920, 2850 | C-H stretch | -C-H (alkane) |

| ~1645 | C=C stretch | Alkene |

| ~1100 | C-O-C stretch | Ether |

| ~970 | C-O stretch | Oxetane ring |

Conclusion

The purity and quality of this compound are critical for its successful application in research and development. A combination of a well-controlled synthesis, robust purification methods, and a suite of orthogonal analytical techniques is essential for ensuring a high-purity monomer. This guide provides the foundational knowledge and experimental protocols for researchers, scientists, and drug development professionals to confidently handle and analyze this important chemical building block, ultimately contributing to the development of novel therapeutics and advanced materials.

Solubility Profile of 3-(Allyloxy)oxetane: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anticipated solubility profile of 3-(Allyloxy)oxetane in common laboratory solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on predicting solubility based on structural characteristics and the known properties of oxetane-containing compounds. Furthermore, it offers detailed experimental protocols for determining the precise solubility of this compound, enabling researchers to generate accurate data for their specific applications.

Predicted Solubility Profile of this compound

This compound is a small molecule featuring a polar oxetane ring and a less polar allyloxy group. The oxetane moiety, a four-membered cyclic ether, is known to be a polar functional group and a hydrogen bond acceptor.[1][2] The presence of the ether oxygen atom in the strained ring allows for hydrogen bonding with protic solvents.[2] The allyloxy group, while containing an ether linkage, is predominantly nonpolar due to the hydrocarbon chain. This dual character suggests that this compound will exhibit a degree of solubility in a range of solvents.

General Expectations:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The oxetane ring is expected to enhance aqueous solubility compared to analogous compounds lacking this feature.[3][4] However, the presence of the allyl group will likely limit extensive solubility in water. In alcohols like ethanol and methanol, the molecule is expected to be more soluble due to the ability of the solvent to engage in hydrogen bonding and the favorable interactions of the alkyl portions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): this compound is anticipated to be readily soluble in polar aprotic solvents. Dimethyl sulfoxide (DMSO) is a powerful solvent capable of dissolving a wide range of polar and nonpolar substances.[5] Solvents like acetone and acetonitrile should also be effective due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): The allyloxy group will contribute to some solubility in nonpolar solvents. Dichloromethane is likely to be a good solvent due to its ability to dissolve a wide range of organic compounds. Solubility in very nonpolar solvents like hexane may be more limited.

It is a common strategy in medicinal chemistry to incorporate oxetane rings into molecules to improve physicochemical properties, including aqueous solubility and metabolic stability.[1][4][6] Therefore, it is reasonable to predict that this compound will have a favorable solubility profile in many common laboratory solvents.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| Water | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask | ||

| Acetone | 25 | Shake-Flask | ||

| Dichloromethane (DCM) | 25 | Shake-Flask | ||

| Toluene | 25 | Shake-Flask | ||

| Hexane | 25 | Shake-Flask |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The saturation shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7] It is a reliable method that involves allowing a compound to reach equilibrium between its solid and dissolved states in a specific solvent.

Materials:

-

This compound (liquid, assuming purity ≥95%)[8]

-

Selected laboratory solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of a different solvent. Since this compound is a liquid, a small, accurately weighed amount should be added to ensure an excess is present.[8]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a thermostatically controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.[7] It is crucial to ensure that equilibrium has been reached, which can be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow any undissolved material to settle.

-

To ensure complete removal of any undissolved micro-droplets, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter (0.22 µm) into a clean vial. This step is critical to remove any remaining undissolved compound.[9]

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or GC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Logical Relationship of Physicochemical Properties

The solubility of a compound is influenced by a combination of its physicochemical properties. The following diagram illustrates the relationship between the structural features of this compound and its expected solubility behavior.

Caption: Factors influencing the solubility of this compound.

References

- 1. This compound | 6777-00-0 | Benchchem [benchchem.com]

- 2. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. cymitquimica.com [cymitquimica.com]

- 9. pharmatutor.org [pharmatutor.org]

The Core Mechanism of Cationic Ring-Opening Polymerization of Oxetanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cationic ring-opening polymerization (CROP) of oxetanes, four-membered cyclic ethers, presents a powerful synthetic route to polyethers with a wide range of applications, from energetic materials to polymer electrolytes and biomedical devices. The high ring strain of the oxetane ring (approximately 107 kJ/mol) is a key thermodynamic driving force for this polymerization.[1][2] This guide provides a detailed exploration of the core mechanisms governing this process, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in the field.

The Underlying Mechanism: A Step-by-Step Breakdown

The CROP of oxetanes proceeds through a chain-growth mechanism involving initiation, propagation, and termination steps. The active species are tertiary oxonium ions at the propagating chain end.

Initiation: The Spark of Polymerization

Initiation involves the formation of a tertiary oxonium ion from the oxetane monomer. This can be achieved through several classes of initiators:

-

Protic Acids: Strong protic acids and superacids like fluorosulfuric acid (HSO₃F) can directly protonate the oxygen atom of the oxetane ring.[2]

-

Lewis Acids: Lewis acids, such as boron trifluoride etherate (BF₃·O(C₂H₅)₂), are commonly used initiators. They typically require a co-initiator, such as water or an alcohol, to generate a protonic acid that initiates polymerization.[3]

-

Carbocationic Salts: Stable carbocations can also initiate the polymerization.

-

Onium Salts: Onium salts, particularly diaryliodonium and triarylsulfonium salts, are efficient photoinitiators, generating a strong acid upon UV irradiation to trigger the polymerization.[4]

The choice of initiator and counter-ion is crucial. A counter-ion of low nucleophilicity (e.g., SbF₆⁻, PF₆⁻) is required to ensure the stability of the propagating cationic center.[2]

Caption: Initiation of Oxetane Polymerization.

Propagation: The Chain Growth

Propagation proceeds via a nucleophilic attack of the oxygen atom of an incoming monomer molecule on one of the α-carbon atoms of the tertiary oxonium ion at the growing chain end. This results in the opening of the oxonium ring and the regeneration of the active center at the newly added monomer unit. This process repeats, leading to the growth of the polymer chain.

References

The Pendant Allyl Group in Oxetane Monomers: A Technical Guide to Synthesis, Polymerization, and Post-Polymerization Reactivity

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes, four-membered cyclic ethers, have emerged as valuable building blocks in polymer chemistry and medicinal chemistry. Their inherent ring strain (approximately 107 kJ/mol) facilitates efficient ring-opening polymerization, while the resulting polyether backbone offers desirable properties such as low toxicity and potential biodegradability.[1] The incorporation of functional pendant groups onto the oxetane monomer allows for the synthesis of advanced polymeric materials with tailored properties.

This guide focuses on oxetane monomers featuring a pendant allyl group, a versatile functional handle that remains intact during polymerization and serves as a reactive site for subsequent chemical modifications. The ability to perform efficient post-polymerization modifications is particularly crucial in the field of drug development, where such polymers can act as carriers for therapeutic agents, imaging probes, and solubility enhancers.[2][3][4] We will delve into the synthesis of these monomers, their controlled polymerization, and the highly efficient "click" chemistry used to modify the pendant allyl group, providing detailed protocols and quantitative data for researchers in the field.

Synthesis of Allyl-Functionalized Oxetane Monomers

The most prevalent method for synthesizing allyl-functionalized oxetanes is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl-containing oxetane to form an alkoxide, which then acts as a nucleophile to displace a halide from an allyl halide, forming an ether linkage.[5][6]

Reaction Pathway

The synthesis of a common monomer, 3-(allyloxymethyl)-3-methyloxetane, serves as a representative example. The reaction starts with 3-hydroxymethyl-3-methyloxetane, which is deprotonated by a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting alkoxide then undergoes a nucleophilic substitution (SN2) reaction with allyl bromide.

Experimental Protocol: Synthesis of 3-(allyloxymethyl)-3-methyloxetane

Materials:

-

3-hydroxymethyl-3-methyloxetane

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Allyl bromide

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a 60% dispersion of sodium hydride (1.1 eq.) in mineral oil.

-

Wash the NaH with anhydrous hexane three times to remove the mineral oil, and then place the flask under a nitrogen atmosphere.

-

Add anhydrous DMF to the flask to create a slurry. Cool the mixture to 0 °C using an ice bath.

-

Dissolve 3-hydroxymethyl-3-methyloxetane (1.0 eq.) in anhydrous DMF and add it dropwise to the NaH slurry over 30 minutes.

-

Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add allyl bromide (1.2 eq.) dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure 3-(allyloxymethyl)-3-methyloxetane.

Cationic Ring-Opening Polymerization (CROP)

Allyl-functionalized oxetane monomers readily undergo cationic ring-opening polymerization (CROP) to form linear polyethers. A key advantage of this process is that the pendant allyl group is non-reactive under cationic conditions and remains intact along the polymer backbone, available for post-polymerization modification.

Mechanism and Kinetics

The polymerization is typically initiated by strong electrophilic species, such as Lewis acids (e.g., BF₃·OEt₂) or superacids.[7] The reaction can proceed through two main competing mechanisms: the Activated Chain End (ACE) and the Activated Monomer (AM) mechanism.[8]

-

Activated Chain End (ACE): The initiator activates the monomer, creating a tertiary oxonium ion at the end of the growing polymer chain. This active chain end then attacks another neutral monomer molecule for propagation.

-

Activated Monomer (AM): In the presence of protic substances (like an alcohol co-initiator), the monomer is first protonated or activated. The nucleophilic hydroxyl end of a polymer chain then attacks this activated monomer. The AM mechanism is often preferred as it can suppress side reactions like backbiting, which leads to the formation of cyclic oligomers, resulting in better control over molecular weight and lower polydispersity.[8]

Experimental Protocol: CROP of 3-(allyloxymethyl)-3-methyloxetane

Materials:

-

3-(allyloxymethyl)-3-methyloxetane (monomer), freshly distilled

-

1,4-Butanediol (initiator)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (catalyst)

-

Anhydrous Dichloromethane (DCM)

-

Methanol

Procedure:

-

Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

-

In a nitrogen-purged glovebox, add the purified monomer and 1,4-butanediol to a flask containing anhydrous DCM. The ratio of monomer to initiator will determine the target degree of polymerization.

-

Cool the solution to 0 °C.

-

Slowly add the catalyst, BF₃·OEt₂, via syringe. The amount is typically a small molar percentage relative to the monomer.

-

Allow the reaction to proceed at 0 °C. Monitor the monomer conversion over time by taking aliquots and analyzing them via ¹H NMR or gas chromatography (GC).

-

Once the desired conversion is reached, terminate the polymerization by adding an excess of cold methanol containing a small amount of base (e.g., triethylamine) to quench the acidic catalyst.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or a hexane/isopropanol mixture.

-

Collect the polymer by filtration or decantation, re-dissolve it in a minimal amount of DCM, and re-precipitate.

-

Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.

Quantitative Polymerization Data

The molecular weight and polydispersity of the resulting polymers are highly dependent on reaction conditions such as monomer/initiator ratio, catalyst concentration, temperature, and solvent.

| Monomer | Initiator System | [M]/[I] Ratio | Mn ( g/mol ) | PDI (Đ) | Monomer Conversion (%) | Reference |

| 3-Azidooxetane¹ | BF₃·OEt₂ / 1,4-BDO | - | 540 | 2.19 | ~67% Yield | [8] |

| 3-Ethyl-3-methacryloyloxymethyl oxetane | BF₃·OEt₂ | - | 650 - 3,100 | - | - | [7] |

| ε-Allyl Caprolactone² | Mg(BHT)₂(THF)₂ | 100 | 12,100 | 1.15 | 95 | [9] |

¹Data for a similarly substituted oxetane, demonstrating typical results under non-optimized conditions. ²Data for an allyl-functionalized lactone via ROP, included for comparison of controlled polymerization results.

Post-Polymerization Modification: The Thiol-Ene Reaction

The pendant allyl groups along the polyoxetane backbone are ideal substrates for post-polymerization modification. The most effective and widely used method is the radical-mediated thiol-ene "click" reaction. This reaction is highly efficient, proceeds under mild conditions, is tolerant of many functional groups, and produces no by-products.[3][10]

Mechanism

The radical-mediated thiol-ene reaction proceeds via a step-growth radical chain mechanism.

-

Initiation: A radical initiator (photoinitiator under UV light or thermal initiator) abstracts a hydrogen atom from a thiol (R-SH), generating a thiyl radical (R-S•).

-

Propagation:

-

The thiyl radical adds across the allyl double bond in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate.

-

This carbon radical then abstracts a hydrogen from another thiol molecule (chain transfer), regenerating a thiyl radical and forming the final thioether product. The regenerated thiyl radical continues the chain reaction.

-

Experimental Protocol: Thiol-Ene Modification of Poly(allyl oxetane)

Materials:

-

Polymer with pendant allyl groups (e.g., poly[3-(allyloxymethyl)-3-methyloxetane])

-

Thiol of choice (e.g., 1-thioglycerol, mercaptoethanol, or a drug-linker-thiol conjugate)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Anhydrous, inhibitor-free solvent (e.g., THF or a THF/methanol mixture)

Procedure:

-

In a quartz reaction vessel, dissolve the allyl-functionalized polymer in the chosen solvent.

-

Add the thiol compound. A slight excess (e.g., 1.2-1.5 equivalents per allyl group) is often used to ensure complete conversion of the alkene.[2]

-

Add the photoinitiator (e.g., 1-5 mol% relative to the thiol).

-

Degas the solution by bubbling with nitrogen or argon for 20-30 minutes to remove oxygen, which can quench the radical reaction.

-

While stirring and under an inert atmosphere, irradiate the solution with a UV lamp (e.g., 365 nm). Reaction times are typically short, ranging from minutes to a few hours.[11]

-

Monitor the reaction progress by ¹H NMR, observing the disappearance of the characteristic allyl proton signals (~5.2 and 5.9 ppm).

-

Once the reaction is complete, precipitate the modified polymer into a non-solvent (e.g., cold diethyl ether or hexane).

-

Wash the polymer several times to remove any unreacted thiol and initiator.

-

Dry the purified, functionalized polymer under vacuum.

Quantitative Modification Data

The thiol-ene reaction is known for its near-quantitative conversion efficiency under optimized conditions.

| Polymer Backbone | Thiol Reagent | Initiator/Conditions | Conversion Efficiency (%) | Reference |

| Poly(4-vinyl benzaldehyde)-allyl | Dodecylthiol | AIBN, 80 °C | Quantitative | |

| Allyl-functionalized PCL | Acetyl-trehalose thiol | DMPA, UV | Complete | [2] |

| Poly(allyl glycidyl ether) | Various thiols | UV | >95% | [9] |

| Allyl-terminated PEG | Thiol-terminated PEG | Photoinitiator, UV | >91% | [11] |

Characterization of Monomers and Polymers

A suite of analytical techniques is essential to confirm the structure and properties of the monomers and polymers at each stage.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the chemical structure of the monomer, determine monomer conversion during polymerization, and verify the successful modification of the allyl group by observing the disappearance of alkene signals and the appearance of new signals corresponding to the thioether adduct.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying characteristic functional groups. For example, the disappearance of the C=C stretch (~1645 cm⁻¹) after the thiol-ene reaction.

-

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): The primary method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI or Đ) of the polymers.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Used to determine thermal properties such as the glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature.

Applications in Drug Development

The ability to create well-defined polyether backbones and then precisely functionalize them makes allyl-functionalized polyoxetanes highly attractive for biomedical and pharmaceutical applications.

-

Drug Conjugation: The thiol-ene reaction provides a bio-orthogonal ligation strategy. Drugs or prodrugs functionalized with a thiol group can be covalently attached to the polymer carrier, allowing for controlled release and targeted delivery.

Solubility Enhancement: Hydrophilic moieties, such as polyethylene glycol (PEG), can be "clicked" onto the polymer backbone. Grafting PEG chains can dramatically improve the aqueous solubility and biocompatibility of the polymer-drug conjugate, prolonging its circulation time in the body.[2]

Targeted Delivery: Targeting ligands (e.g., peptides, antibodies) containing a thiol group can be attached to the polymer surface to direct the drug carrier to specific cells or tissues, increasing therapeutic efficacy and reducing off-target side effects.

Formation of Advanced Architectures: The thiol-ene reaction can be used to crosslink polymer chains, forming hydrogels for tissue engineering or controlled-release depots. Alternatively, the functionalized polymers can self-assemble into nanoparticles or micelles for encapsulating and delivering hydrophobic drugs.

References

- 1. Substituted Polyesters by Thiol-ene Modification: Rapid Diversification for Therapeutic Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

"3-(Allyloxy)oxetane" material safety data sheet (MSDS) information

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data and handling procedures for 3-(Allyloxy)oxetane. The information is intended to support safe laboratory practices and to provide a foundation for further research and development activities.

Chemical Identification and Properties

This compound is a heterocyclic organic compound containing an oxetane ring substituted with an allyloxy group.[1] It is primarily used in research and as a building block in the synthesis of more complex molecules, particularly in the development of polymers and pharmaceuticals.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6777-00-0 | [3][] |

| Molecular Formula | C₆H₁₀O₂ | [] |

| Molecular Weight | 114.14 g/mol | [3][] |

| Appearance | Colorless to almost colorless clear liquid | [] |

| Purity | ≥95% to >97.0% (GC) | [3][] |

| Boiling Point | 64 °C at 25 mmHg | [] |

| Flash Point | 42 °C (107.6 °F) | [] |

| Density | 0.98 g/cm³ | [] |

| Solubility | No data available. Assumed to be sparingly soluble in water, soluble in organic solvents. | |

| Vapor Pressure | No data available. | |

| Refractive Index | 1.44 | [] |

Hazard Identification and Toxicological Information

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Flammable liquids | 3 | H226: Flammable liquid and vapor | [7] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation | [] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation | [] |

Toxicological Data Summary:

-

Acute Toxicity: No specific oral, dermal, or inhalation LD50/LC50 data for this compound was found. Due to the lack of data, this compound should be handled with care, assuming it may be harmful if ingested, inhaled, or absorbed through the skin.

-

Skin Corrosion/Irritation: Causes skin irritation.[]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): No data available.

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.

-

Aspiration Hazard: No data available.

Given the absence of comprehensive toxicological data, it is prudent to treat this compound with a high degree of caution. Researchers should assume the potential for unlisted hazards and employ robust safety protocols.

Handling, Storage, and Experimental Protocols